Cas no 1562-93-2 (Benzoic acid, 4-(phenylazo)-)

Benzoic acid, 4-(phenylazo)- 化学的及び物理的性質
名前と識別子
-
- Benzoic acid,4-(2-phenyldiazenyl)-
- 4-(Phenylazo)benzoic Acid
- 4-Phenylazobenzoic acid
- Azobenzene-4-carboxylic Acid
- Benzoic acid, 4-(phenylazo)-
- Azoic acid
- p-Phenylazobenzoic acid
- 4-Carboxyazobenzene
- 4-phenyldiazenylbenzoic acid
- Benzoic acid, p-(phenylazo)-
- Benzoic acid, 4-(2-phenyldiazenyl)-
- 4-(phenyldiazenyl)benzoic acid
- 4-(PHENYLAZO)BENZOICACID
- 4-[(E)-phenylazo]benzoic acid
- (E)-4-(Phenyldiazenyl)benzoic acid
- Benzoic acid, 4-(phenylazo)-, (E)-
- 4-Phenylazo-benzoic acid
- NS00025072
- AKOS015889583
- Trans-4-(Phenyldiazenyl)Benzoic Acid
- SY051949
- CSPTZWQFHBVOLO-UHFFFAOYSA-N
- CSPTZWQFHBVOLO-CCEZHUSRSA-N
- 4-phenyldiazenyl-benzoic acid
- U7WT6MJ3SW
- FT-0657549
- A823874
- BAA56293
- 4-(2-phenyldiazen-1-yl)benzoic acid
- CS-0163758
- NSC 2522
- 4-[(E)-Phenyldiazenyl]benzoic acid #
- BDBM50587272
- AE-562/40861594
- SCHEMBL3361521
- DTXSID1061784
- 37790-20-8
- HY-W106234
- SCHEMBL168297
- Benzoic acid, 4-(phenylazo)-(E)-
- J-009295
- P0143
- AS-62175
- FT-0649868
- A928553
- 1562-93-2
- D91911
- AKOS024386633
- UNII-U7WT6MJ3SW
- 4-[(E)-Phenyldiazenyl]benzoic acid
- PD197264
- CHEMBL273753
- 4-(Phenylazo)benzoic acid, 98%
- NSC2522
- 4-(2-Phenyldiazenyl)benzoic acid
- NSC-2522
- EINECS 216-347-8
- [4-(phenylazo)phenyl]-methanoic acid
- MFCD00020348
- DB-064125
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- MDL: MFCD00020348
- インチ: 1S/C13H10N2O2/c16-13(17)10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11/h1-9H,(H,16,17)/b15-14+
- InChIKey: CSPTZWQFHBVOLO-CCEZHUSRSA-N
- ほほえんだ: O([H])C(C1C([H])=C([H])C(=C([H])C=1[H])/N=N/C1C([H])=C([H])C([H])=C([H])C=1[H])=O
計算された属性
- せいみつぶんしりょう: 226.07400
- どういたいしつりょう: 226.074
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 277
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 62
- 疎水性パラメータ計算基準値(XlogP): 3.6
じっけんとくせい
- 色と性状: マゼンタ葉面結晶
- 密度みつど: 1.19g/cm3
- ゆうかいてん: 247-250 °C (lit.)
- ふってん: 418.1ºC at 760mmHg
- フラッシュポイント: 206.7ºC
- 屈折率: 1.606
- PSA: 62.02000
- LogP: 3.80020
- ようかいせい: エーテル、アセトン、クロロホルム、熱ベンゼン、熱エタノール、熱酢酸に溶けやすく、粗ガソリンと二硫化炭素に微溶解する
Benzoic acid, 4-(phenylazo)- セキュリティ情報
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記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: 26
-
危険物標識:
Benzoic acid, 4-(phenylazo)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D753987-25g |
Benzoic acid, 4-(2-phenyldiazenyl)- |
1562-93-2 | 98.0% | 25g |
$175 | 2024-06-07 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD91543-100g |
4-(Phenylazo)benzoicacid |
1562-93-2 | 98% | 100g |
¥8485.0 | 2022-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1234398-10g |
4-(Phenyldiazenyl)benzoic acid |
1562-93-2 | 98% | 10g |
¥1452.00 | 2023-11-21 | |
eNovation Chemicals LLC | D753987-10g |
Benzoic acid, 4-(2-phenyldiazenyl)- |
1562-93-2 | 98.0% | 10g |
$145 | 2023-09-04 | |
Aaron | AR001PAA-1g |
Benzoic acid, 4-(2-phenyldiazenyl)- |
1562-93-2 | 98% | 1g |
$20.00 | 2025-01-21 | |
eNovation Chemicals LLC | D753987-75g |
Benzoic acid, 4-(2-phenyldiazenyl)- |
1562-93-2 | 98.0% | 75g |
$710 | 2023-09-04 | |
MedChemExpress | HY-W106234-1g |
4-(Phenyldiazenyl)benzoic acid |
1562-93-2 | 1g |
¥200 | 2024-04-19 | ||
BAI LING WEI Technology Co., Ltd. | J30479624-1g |
Benzoic acid, 4-(phenylazo)- |
1562-93-2 | 98% | 1g |
¥392 | 2023-11-24 | |
BAI LING WEI Technology Co., Ltd. | J20F987434-25g |
4-(Phenyldiazenyl)benzoic acid |
1562-93-2 | 25g |
¥10384 | 2023-11-24 | ||
eNovation Chemicals LLC | D753987-100g |
Benzoic acid, 4-(2-phenyldiazenyl)- |
1562-93-2 | 98.0% | 100g |
$495 | 2024-06-07 |
Benzoic acid, 4-(phenylazo)- 関連文献
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
3. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
Benzoic acid, 4-(phenylazo)-に関する追加情報
Benzoic Acid, 4-(Phenylazo)- (CAS No. 1562-93-2): A Comprehensive Overview
Benzoic acid, 4-(phenylazo)- (CAS No. 1562-93-2) is a versatile organic compound that has garnered significant attention in various scientific and industrial applications. This compound, also known as 4-Azobenzenebenzoic acid, is characterized by its unique chemical structure, which includes a benzoic acid moiety and an azo group (-N=N-) linked to a phenyl ring. The combination of these functional groups imparts distinct physical and chemical properties, making it a valuable reagent in fields such as pharmaceuticals, materials science, and analytical chemistry.
The molecular formula of Benzoic acid, 4-(phenylazo)- is C13H10N2O2, and its molecular weight is approximately 226.23 g/mol. The compound is typically a yellow to orange crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and acetone. Its solubility in water is limited, which can be advantageous in certain applications where controlled solubility is required.
In the realm of pharmaceutical research, Benzoic acid, 4-(phenylazo)- has been explored for its potential as a photosensitive agent. The azo group in the molecule can undergo reversible photoisomerization, transitioning between the trans and cis forms upon exposure to light. This property has led to its use in the development of photochromic materials and smart drug delivery systems. Recent studies have demonstrated that Benzoic acid, 4-(phenylazo)--based materials can be engineered to release drugs in response to specific light stimuli, offering precise control over drug release kinetics.
Beyond pharmaceuticals, Benzoic acid, 4-(phenylazo)- has found applications in materials science. Its ability to undergo photoisomerization makes it a suitable candidate for the fabrication of photoresponsive polymers and coatings. These materials can be used in various industries, including optoelectronics, where they can serve as components in devices such as optical switches and sensors. Additionally, the compound's unique optical properties have been harnessed in the development of advanced imaging techniques and photonic devices.
In analytical chemistry, Benzoic acid, 4-(phenylazo)- serves as a valuable reagent for the detection and quantification of various analytes. Its strong absorption in the visible region of the electromagnetic spectrum allows for its use in spectrophotometric assays. Researchers have developed methods utilizing Benzoic acid, 4-(phenylazo)--based colorimetric sensors to detect trace amounts of metal ions, organic pollutants, and other analytes of environmental and biological significance.
The synthesis of Benzoic acid, 4-(phenylazo)- can be achieved through several routes, with one common method involving the coupling reaction between benzoic acid and phenyldiazonium salt. This reaction is typically carried out under mild conditions using an aqueous medium and a suitable coupling agent such as sodium acetate or sodium bicarbonate. The resulting product can be purified by recrystallization or column chromatography to obtain high-purity material suitable for various applications.
Safety considerations are essential when handling Benzoic acid, 4-(phenylazo)-. While it is not classified as a hazardous substance under most regulatory frameworks, proper precautions should be taken to avoid skin contact and inhalation of dust particles. It is recommended to handle the compound in well-ventilated areas and use appropriate personal protective equipment (PPE) such as gloves and safety goggles.
In conclusion, Benzoic acid, 4-(phenylazo)- (CAS No. 1562-93-2) is a multifaceted compound with a wide range of applications across multiple scientific disciplines. Its unique chemical structure and properties make it an invaluable reagent in pharmaceutical research, materials science, and analytical chemistry. Ongoing research continues to uncover new potential uses for this compound, further solidifying its importance in modern scientific endeavors.
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